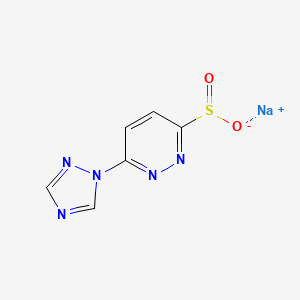

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate

Description

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate (CAS: 2172589-45-4) is a heterocyclic sodium sulfinate salt with the molecular formula C₆H₄N₅NaO₂S and a molecular weight of 233.18 g/mol . The compound features a pyridazine core substituted at the 3-position with a sulfinate group (-SO₂⁻Na⁺) and at the 6-position with a 1,2,4-triazole moiety. Its structure combines the electron-deficient pyridazine ring with the bioisosteric 1,2,4-triazole group, which is often associated with biological activity in agrochemicals and pharmaceuticals . The sodium sulfinate group enhances water solubility, making it a valuable intermediate in organic synthesis, particularly for sulfonylation or sulfinylation reactions .

Properties

IUPAC Name |

sodium;6-(1,2,4-triazol-1-yl)pyridazine-3-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVSRWLJXWARV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N5NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridazine derivative with a triazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonate derivatives.

Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonate derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted pyridazine-triazole compounds.

Scientific Research Applications

Chemistry

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Case Study:

A study demonstrated the synthesis of various triazole derivatives using this compound as a precursor. The derivatives exhibited varied reactivity that could be tailored for specific applications in materials science .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. Its ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and pathways.

Mechanism of Action:

The compound's triazole and pyridazine rings can form hydrogen bonds with target enzymes or receptors, potentially leading to inhibition or modulation of their activity. The sulfinate group enhances its reactivity and binding affinity.

Medicine

This compound is explored for its therapeutic properties , particularly in anticancer and antimicrobial activities. Research indicates that it may exhibit significant efficacy against various cancer cell lines and pathogens.

Case Study:

A recent investigation highlighted the compound's potential as an anticancer agent by demonstrating its cytotoxic effects on human cancer cell lines in vitro. The study suggested that the compound could be developed into a novel therapeutic agent .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials tailored for particular functions.

Mechanism of Action

The mechanism of action of Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The sulfinate group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Sulfinate/Sulfonate Pyridazine Derivatives

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate belongs to a class of pyridazine derivatives functionalized with sulfur-containing groups. Key comparisons include:

Key Differences :

- Sulfinate vs. Sulfonate : The sulfinate group (-SO₂⁻) in the target compound is less oxidized than sulfonate (-SO₃⁻), increasing its nucleophilic reactivity. This makes it more suitable for forming sulfonamides or thioethers .

- Biological Activity : While sulfonate derivatives like 7a are studied for antimicrobial activity , the target compound’s applications are primarily synthetic due to its reactive sulfinate group .

Triazole-Containing Heterocycles

The 1,2,4-triazole group is a common bioisostere for carboxylic acids and amides. Comparisons include:

Key Differences :

- Core Structure : The target compound’s pyridazine core is aromatic and planar, unlike the alanine backbone in β-(1,2,4-triazol-1-yl)-L-alanine. This difference impacts pharmacokinetics and target binding .

- Reactivity: The sodium sulfinate group enables facile coupling reactions, whereas triazole-amino acids are typically used as bioactive motifs .

Sodium Sulfinate Salts

Sodium sulfinates are versatile reagents. Comparisons include:

Key Differences :

- Aromatic vs. Aliphatic : The target compound’s aromatic pyridazine-triazole system contrasts with aliphatic sodium sulfinates like dodecanedial, which are used in polymer chemistry .

- Hybrid Functionality : The combination of pyridazine and triazole in the target compound enables dual reactivity (e.g., nucleophilic sulfinate and hydrogen-bonding triazole) .

Biological Activity

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H6N4O2SNa

IUPAC Name: this compound

This compound is characterized by the presence of both pyridazine and triazole rings, which contribute to its diverse biological activities. The sulfinic acid group enhances its reactivity and potential interactions with biological targets.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

- Receptor Modulation: It can bind to various receptors, influencing signal transduction pathways.

- Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. A study reported minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | <8 |

| Escherichia coli | <16 |

| Pseudomonas aeruginosa | <10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways and cell cycle arrest.

Case Studies and Research Findings

- Study on Antimicrobial Activity: A recent investigation highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The study concluded that the compound could serve as a lead in antibiotic development .

- Anticancer Mechanism Exploration: Another study focused on the anticancer mechanisms of the compound, revealing that it induces reactive oxygen species (ROS) production in cancer cells, leading to increased apoptosis rates .

- Comparative Analysis with Similar Compounds: Research comparing this compound with other triazole derivatives showed enhanced efficacy in both antimicrobial and anticancer activities due to structural differences that affect bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.